2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione
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Overview
Description
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione is a complex organic compound of interest in both research and industrial applications. It is characterized by its unique molecular structure that combines an indane-1,3-dione core with phenyl and ethylidene groups. This combination endows the compound with distinct chemical properties and reactivity.
Synthetic Routes and Reaction Conditions
Amination Reaction: : The starting material, 3-(Phenylmethoxy)benzaldehyde, undergoes an amination reaction with aniline to form 3-(Phenylmethoxy)phenylamine.
Condensation Reaction: : This product is then subjected to a condensation reaction with indane-1,3-dione in the presence of a suitable base to form the target compound, this compound.
Industrial Production Methods
Scaling up involves optimizing reaction conditions like temperature, solvent choice, and catalysts to maximize yield and purity. Automation and continuous flow processes may be employed for consistent and efficient production.
Types of Reactions
Oxidation: : Can be oxidized to form different quinonoid structures.
Reduction: : Reductive conditions can lead to the hydrogenation of the ethylidene group.
Substitution: : Electrophilic substitution can occur at the phenyl rings, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Chromium trioxide.
Reducing Agents: : Sodium borohydride, Hydrogen gas with a palladium catalyst.
Substitution Conditions: : Lewis acids like AlCl3 for Friedel-Crafts reactions.
Major Products
Quinones from oxidation.
Saturated diones from reduction.
Substituted phenyl derivatives from electrophilic substitutions.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Its derivatives have been studied for their biological activity, including potential anti-inflammatory and anticancer properties.
Medicine: : Explored as a candidate in drug development due to its unique structure and reactivity.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound interacts primarily through its aromatic rings and the reactive ethylidene group. It can form hydrogen bonds, participate in π-π stacking, and undergo nucleophilic attacks. These interactions enable it to bind to molecular targets and influence various biochemical pathways.
Similar Compounds
3-(Phenylmethoxy)phenylacetic acid
Indane-1,3-dione derivatives with different substituents.
Uniqueness
The presence of both an indane-1,3-dione core and a phenylmethoxy group is rare.
This specific structure may provide unique reactivity and interaction profiles compared to simpler analogs.
In short, 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione stands out due to its intricate structure and wide array of applications across different scientific fields. Its preparation and reactivity offer numerous avenues for further exploration and application.
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-phenylmethoxyphenyl)carbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-16(22-23(26)20-12-5-6-13-21(20)24(22)27)25-18-10-7-11-19(14-18)28-15-17-8-3-2-4-9-17/h2-14,26H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEGFJNXSPQCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)OCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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